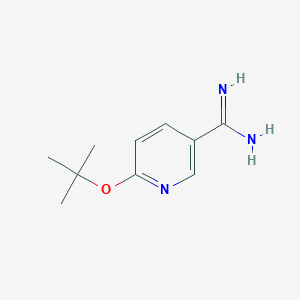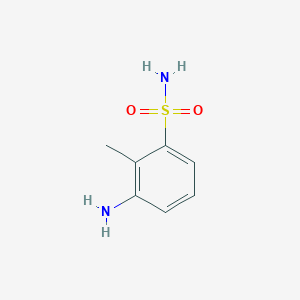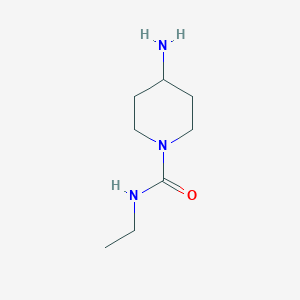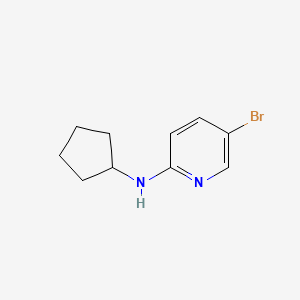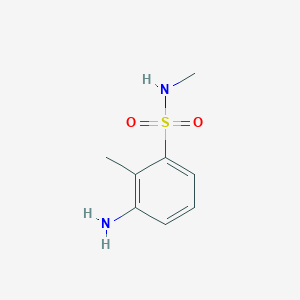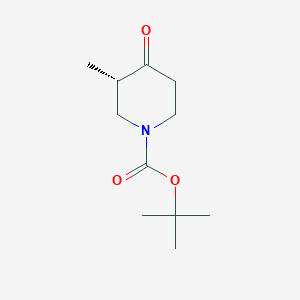
3-(Cyclopentyloxy)-4-methylaniline
Vue d'ensemble
Description
3-(Cyclopentyloxy)-4-methylaniline is a useful research compound. Its molecular formula is C12H17NO and its molecular weight is 191.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Enzyme Catalysis Studies
Research on cyclopropylamines, similar in structure to 3-(Cyclopentyloxy)-4-methylaniline, has provided insights into their reaction with enzymes. For example, studies on the oxidation of N-cyclopropyl-N-methylaniline by horseradish peroxidase have helped understand the fate of the cyclopropyl group in enzymatic reactions. This research is significant for understanding enzyme catalysis mechanisms involving similar compounds (Shaffer, Morton, & Hanzlik, 2001).
Organic Synthesis and Catalysis
The compound has applications in organic synthesis. For instance, N-methylanilines have been used in [4+2] cyclization with maleimides to synthesize tetrahydroquinolines, demonstrating their utility in creating complex organic molecules (Yadav & Yadav, 2017).
Antibacterial Activity Research
Some derivatives of 3-substituted-6-(3-ethyl-4-methylanilino)uracils have shown potential in inhibiting bacterial DNA polymerase and the growth of Gram-positive bacteria. This suggests that derivatives of this compound may have applications in developing new antibacterial agents (Zhi et al., 2005).
Spectroscopy and Molecular Analysis
Spectral analysis of compounds similar to this compound, such as 4-chloro-2-methylaniline, provides insights into their structural and electronic properties. This information is crucial for understanding their reactivity and interaction in various chemical environments (Arjunan & Mohan, 2008).
Cancer Research
The metabolism and binding of carcinogenic compounds related to 4-chloro-2-methylaniline have been studied extensively. This research has implications for understanding the metabolic pathways and potential carcinogenicity of similar compounds, including this compound (Hill, Shih, & Struck, 1979).
Propriétés
IUPAC Name |
3-cyclopentyloxy-4-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9-6-7-10(13)8-12(9)14-11-4-2-3-5-11/h6-8,11H,2-5,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAOJWYYJZXLMST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)OC2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Amino-1-[4-(propan-2-yloxy)phenyl]thiourea](/img/structure/B1372617.png)


